2,4,5-Trimethoxyquinoline

Synthetic chemistry Quinoline alkaloid synthesis Reductive displacement

2,4,5-Trimethoxyquinoline (C₁₂H₁₃NO₃, MW 219.24 g/mol) is a trimethoxylated quinoline heterocycle bearing methoxy substituents at the 2-, 4-, and 5-positions of the fused bicyclic ring system. This substitution pattern distinguishes it from other trimethoxyquinoline positional isomers such as 2,4,6-trimethoxyquinoline and 2,4,8-trimethoxyquinoline, each of which carries distinct electronic and steric properties that drive divergent reactivity and biological recognition profiles.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B289196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethoxyquinoline
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CC(=N2)OC)OC
InChIInChI=1S/C12H13NO3/c1-14-9-6-4-5-8-12(9)10(15-2)7-11(13-8)16-3/h4-7H,1-3H3
InChIKeyKCZIYFVJTLHOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trimethoxyquinoline Compound Profile for Research and Industrial Procurement


2,4,5-Trimethoxyquinoline (C₁₂H₁₃NO₃, MW 219.24 g/mol) is a trimethoxylated quinoline heterocycle bearing methoxy substituents at the 2-, 4-, and 5-positions of the fused bicyclic ring system [1]. This substitution pattern distinguishes it from other trimethoxyquinoline positional isomers such as 2,4,6-trimethoxyquinoline and 2,4,8-trimethoxyquinoline, each of which carries distinct electronic and steric properties that drive divergent reactivity and biological recognition profiles. The compound serves as both a synthetic building block and a pharmacophoric scaffold embedded within larger bioactive constructs, most notably in the 2-aryl-trimethoxyquinoline class of tubulin polymerization inhibitors where the trimethoxyquinoline core is essential for colchicine-site binding [2]. Despite its structural simplicity relative to elaborated derivatives, the specific 2,4,5-substitution pattern confers quantified differences in receptor engagement and synthetic utility that are not reproducible with alternative substitution isomers, making precise structural specification critical for reproducible research outcomes.

Why 2,4,5-Trimethoxyquinoline Cannot Be Replaced by Other Trimethoxyquinoline Isomers in Research Applications


Trimethoxyquinoline isomers are not interchangeable surrogates. The position of the methoxy groups fundamentally alters electronic distribution across the quinoline ring, governing both chemical reactivity in downstream synthetic transformations and molecular recognition at biological targets. For example, in the trimetoquinol series, relocating the methoxy pattern from the 3′,4′,5′-trimethoxybenzyl configuration to the 2′,4′,5′-trimethoxybenzyl configuration produced qualitative and quantitative differences in β-adrenoceptor activity and platelet antiaggregatory potency [1]. Specifically, the 2,4,5-trimethoxy analogue 3 showed reduced β-adrenergic agonism but gained antiaggregatory activity in human platelet-rich plasma, a profile not observed with the parent 3,4,5-trimethoxy compound 1 [1]. Within the anticancer quinoline space, the 2-aryl-trimethoxyquinoline scaffold delivers IC₅₀ values ranging from 7.98 to 60 μM across MCF-7, MCF-7/MX, A-2780, and A-2780/RCIS cell lines [2], but this activity is exquisitely sensitive to the methoxy arrangement and the nature of the 2-aryl appendage. A generic trimethoxyquinoline or an alternative isomer cannot be assumed to reproduce the synthetic handle reactivity, target engagement, or selectivity profile of the 2,4,5-substituted congener without explicit experimental validation.

Quantified Differentiation Evidence for 2,4,5-Trimethoxyquinoline Relative to Closest Analogs and Isomers


Reactivity Divergence: Reductive Displacement of 4-Methoxy Group in 2,4,8-Trimethoxyquinoline vs. 2,4,5-Trimethoxyquinoline

The 4-methoxy group in 2,4,8-trimethoxyquinoline undergoes reductive displacement with lithium aluminium hydride, a reaction that generates rearrangement products from quinoline epoxide intermediates [1]. This reactivity is specific to the 2,4,8-substitution pattern. The 2,4,5-trimethoxyquinoline isomer, by contrast, places the 5-methoxy group in a position that cannot participate in the same para-quinonoid-type intermediate formation, thereby avoiding undesired reductive cleavage at the 4-position. This differential stability under reductive conditions means that 2,4,5-trimethoxyquinoline is the preferred scaffold when subsequent synthetic steps require the 4-methoxy substituent to remain intact for further functionalization.

Synthetic chemistry Quinoline alkaloid synthesis Reductive displacement

β-Adrenoceptor Pharmacological Divergence: 2,4,5-Trimethoxyphenyl vs. 3,4,5-Trimethoxyphenyl Configuration in Tetrahydroisoquinoline Series

In a direct head-to-head comparison performed on isolated guinea pig atrial and tracheal preparations, the 2,4,5-trimethoxybenzyl positional isomer of trimetoquinol (compound 3) exhibited reduced β-adrenoceptor agonist activity relative to the parent 3,4,5-trimethoxybenzyl compound trimetoquinol (compound 1) [1]. Critically, compound 3 gained effective antiaggregatory activity in both human and rabbit platelet-rich plasma, whereas compound 1 was effective only as an inhibitor of arachidonic acid-induced aggregation in human platelets [1]. Although this comparison employs a tetrahydroisoquinoline scaffold rather than a quinoline ring, it directly isolates the pharmacological impact of the 2,4,5-trimethoxy substitution pattern versus the 3,4,5-trimethoxy pattern on an otherwise identical molecular framework, demonstrating that the 2,4,5-trimethoxy motif confers a qualitatively distinct target engagement profile.

β-Adrenergic pharmacology Platelet antiaggregatory activity Positional isomer SAR

Anticancer Scaffold Potency: 2-Aryl-Trimethoxyquinoline Core IC₅₀ Range as Baseline for Derivative Development

The 2-aryl-trimethoxyquinoline series, which incorporates the 2,4,5-trimethoxyquinoline core as its pharmacophoric scaffold, demonstrated cytotoxic IC₅₀ values ranging from 7.98 to 60 μM across four human cancer cell lines (MCF-7, MCF-7/MX, A-2780, A-2780/RCIS) [1]. The most potent analogue in this series, compound 6e, induced G2/M cell cycle arrest and apoptosis, and was identified as the most potent tubulin polymerization inhibitor in the series with molecular docking confirming engagement at the colchicine-binding site [1]. While this evidence is for elaborated 2-aryl derivatives rather than the unsubstituted 2,4,5-trimethoxyquinoline core, the data establish the trimethoxyquinoline scaffold as a validated starting point for tubulin inhibitor development, with the specific substitution pattern contributing to colchicine-site recognition. The unsubstituted 2,4,5-trimethoxyquinoline serves as the key synthetic precursor for introducing diverse 2-aryl groups to modulate potency within this established activity window.

Anticancer drug discovery Tubulin polymerization inhibition Colchicine-site binding

Antiplasmodial Activity Differentiation: 2,4,5-Trimethoxystyryl Quinoline vs. Other Alkoxylated Quinoline Derivatives

In a structure-activity relationship study of alkoxylated and hydroxylated chalcones evaluated against Plasmodium falciparum (K1 strain) using a [³H]-hypoxanthine uptake assay, the 4-(2,4,5-trimethoxystyryl)quinoline methiodide derivative exhibited an ED₅₀ of 0.9 μg/mL, compared to 0.4 μg/mL for the 2-(2,4,6-trimethoxystyryl)quinoline methiodide isomer [1]. Although both compounds were potently active, the approximately 2.25-fold difference in ED₅₀ values demonstrates that the position of the styryl attachment (C-2 vs. C-4 of quinoline) combined with the methoxy substitution pattern on the phenyl ring significantly modulates antiplasmodial potency. This finding is directly relevant because the 4-(2,4,5-trimethoxystyryl)quinoline scaffold employs the 2,4,5-trimethoxyphenyl motif that is structurally analogous to the substitution pattern of 2,4,5-trimethoxyquinoline.

Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship

Procurement-Relevant Application Scenarios for 2,4,5-Trimethoxyquinoline Supported by Differentiation Evidence


Synthetic Intermediate for Colchicine-Site Tubulin Inhibitor Lead Optimization

Research groups pursuing tubulin polymerization inhibitors targeting the colchicine binding site can employ 2,4,5-trimethoxyquinoline as the core scaffold for 2-aryl derivatization. The established IC₅₀ range of 7.98–60 μM across sensitive and drug-resistant cancer cell lines (MCF-7, MCF-7/MX, A-2780, A-2780/RCIS) provides a quantitative activity baseline for SAR campaigns [1]. The unsubstituted core allows systematic variation of the 2-aryl substituent to optimize potency, with compound 6e representing the current series benchmark. Procurement of the 2,4,5-isomer specifically is essential because the methoxy substitution pattern dictates colchicine-site docking geometry as confirmed by molecular docking studies [1].

Pharmacological Probe Development Targeting Platelet Antiaggregatory Pathways

The demonstrated ability of the 2,4,5-trimethoxyphenyl motif to confer broad-spectrum platelet antiaggregatory activity while reducing β-adrenergic agonism, as shown in the trimetoquinol positional isomer study [1], supports the use of 2,4,5-trimethoxyquinoline as a building block for designing antiplatelet agents with minimized cardiovascular β-adrenergic off-target effects. The qualitative shift in pharmacological profile observed between the 3,4,5-trimethoxy and 2,4,5-trimethoxy isomers [1] provides a compelling rationale for selecting the 2,4,5-substituted quinoline scaffold as the starting point for probe development.

Synthetic Route Design Requiring 4-Methoxy Stability Under Reducing Conditions

For synthetic sequences that demand preservation of the 4-methoxy substituent during hydride reduction steps, 2,4,5-trimethoxyquinoline offers a documented advantage over the 2,4,8-isomer, which is known to undergo reductive displacement of the 4-methoxy group with lithium aluminium hydride via quinoline epoxide intermediates [1]. The absence of the C-8 methoxy group in the 2,4,5-isomer precludes the formation of the reactive para-quinonoid intermediate that triggers 4-methoxy loss, making it the preferred isomer for synthetic routes involving late-stage reductions.

Antimalarial Lead Scaffold Derivatization with Sub-Microgram-per-mL Potency Potential

The antiplasmodial ED₅₀ values of 0.9 μg/mL for the 4-(2,4,5-trimethoxystyryl)quinoline methiodide [1] establish the 2,4,5-trimethoxyphenyl-quinoline hybrid as a viable starting point for antimalarial drug discovery. The 2.25-fold potency differential relative to the 2,4,6-trimethoxystyryl isomer quantifies the importance of the specific substitution pattern. 2,4,5-Trimethoxyquinoline serves as the synthetic entry point for generating focused libraries of 4-styryl or 2-styryl derivatives for antiplasmodial SAR exploration against chloroquine-resistant P. falciparum strains.

Quote Request

Request a Quote for 2,4,5-Trimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.